An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Iodophenyl)-2-thiourea
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Iodophenyl)-2-thiourea
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 1-(4-Iodophenyl)-2-thiourea, a molecule of interest in medicinal chemistry due to the broad biological activities of thiourea derivatives.[1]
Introduction
Thiourea and its derivatives are a versatile class of organic compounds containing the N-(C=S)-N fragment.[2] They have garnered significant attention in the field of drug discovery for their wide spectrum of pharmacological activities, including anticancer, antibacterial, antioxidant, and antiviral properties.[1][3] The presence of both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S) allows these molecules to interact effectively with various biological targets like enzymes and proteins.[2][3]
1-(4-Iodophenyl)-2-thiourea incorporates an iodine-substituted phenyl ring, a feature often explored in medicinal chemistry to enhance binding affinity or to serve as a handle for further functionalization. This document details a standard laboratory procedure for its synthesis and provides a comprehensive analysis of its structural and physicochemical properties through modern analytical techniques.
Synthesis of 1-(4-Iodophenyl)-2-thiourea
The synthesis of N-aryl thioureas can be achieved through several routes. A common and effective laboratory method involves the reaction of an aryl amine with an isothiocyanate precursor. The following protocol details a procedure adapted from general methods for acylthiourea synthesis, wherein an amine is reacted with an in situ generated isothiocyanate.[4][5]
Reaction Scheme
The synthesis proceeds by reacting 4-iodoaniline with ammonium thiocyanate in an acidic medium. The acid protonates the aniline, and the subsequent reaction with thiocyanate followed by rearrangement yields the target thiourea.
Reaction: 4-Iodoaniline + NH₄SCN → 1-(4-Iodophenyl)-2-thiourea
Experimental Protocol
Materials and Reagents:
-
4-Iodoaniline
-
Ammonium thiocyanate (NH₄SCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
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Heating mantle and magnetic stirrer
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Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-iodoaniline (0.1 mol) and 150 mL of distilled water.
-
Acidification: Slowly add concentrated hydrochloric acid (0.1 mol, approx. 8.3 mL) to the stirring suspension. Stir for 10-15 minutes until the 4-iodoaniline hydrochloride salt fully dissolves.
-
Addition of Thiocyanate: Add ammonium thiocyanate (0.12 mol) to the solution.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux with continuous stirring for 4-5 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 30-60 minutes. The product will precipitate out of the solution.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with two portions of cold distilled water (2 x 50 mL) to remove any unreacted salts and acid.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure 1-(4-Iodophenyl)-2-thiourea as a solid.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(4-Iodophenyl)-2-thiourea.
Characterization
The identity and purity of the synthesized 1-(4-Iodophenyl)-2-thiourea are confirmed through various analytical methods. The expected data are summarized below.
Physicochemical and Spectroscopic Data
| Property | Data | Reference(s) |
| Molecular Formula | C₇H₇IN₂S | [6][7] |
| Molecular Weight | 278.11 g/mol | [6][7] |
| Appearance | Solid | - |
| Melting Point | 183 °C | [7] |
| ¹H NMR (DMSO-d₆) | δ ~9.5 (s, 2H, NH₂), δ ~7.7 (d, 2H, Ar-H), δ ~7.5 (d, 2H, Ar-H) | [3][8] |
| ¹³C NMR (DMSO-d₆) | δ ~182 (C=S), δ ~138-140 (Ar C-I), δ ~120-135 (Ar C-H), δ ~90 (Ar-C) | [9][10] |
| FTIR (KBr, cm⁻¹) | ~3400-3100 (N-H stretch), ~1600 (N-H bend), ~1500 (Ar C=C), ~1300 (C=S stretch) | [3][11][12] |
| Mass Spec. (EI) | m/z 278 [M]⁺ | [13] |
Interpretation of Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the iodophenyl ring, likely appearing as two sets of doublets due to symmetry. The protons of the thiourea group (-NH₂) typically appear as a broad singlet at a downfield chemical shift, which can exchange with D₂O.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum is characterized by the thiocarbonyl (C=S) carbon signal, which resonates at a very low field (around 182 ppm).[9] The aromatic carbons will appear in the typical region of 90-140 ppm, with the carbon atom bonded to iodine appearing at a higher field.
-
FTIR Spectroscopy: The infrared spectrum provides key information about the functional groups. The N-H stretching vibrations of the primary amine and amide-like groups in thiourea are observed in the 3100-3400 cm⁻¹ region.[14] The characteristic C=S (thiocarbonyl) stretching band is typically found in the 1200-1300 cm⁻¹ range.[3]
-
Mass Spectrometry: The mass spectrum should confirm the molecular weight of the compound with a molecular ion peak [M]⁺ at m/z 278.[13]
Potential Biological Significance and Signaling
Thiourea derivatives have shown significant promise as anticancer agents.[15][16] While the specific mechanism for 1-(4-Iodophenyl)-2-thiourea is not fully elucidated, related compounds are known to exert their cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells.[15] This process is often mediated through the activation of a cascade of enzymes called caspases. Some thioureas also inhibit key signaling proteins like kinases (e.g., VEGFR-2) or modulate inflammatory pathways by reducing the secretion of cytokines like Interleukin-6 (IL-6).[15][16]
Potential Mechanism of Action: Apoptosis Induction
The diagram below illustrates a generalized pathway by which a thiourea derivative could induce apoptosis in a cancer cell, a common mechanism for cytotoxic drug candidates.
Caption: Potential apoptotic signaling pathway initiated by a thiourea derivative.
Conclusion
This technical guide provides a robust framework for the synthesis and comprehensive characterization of 1-(4-Iodophenyl)-2-thiourea. The detailed experimental protocol and tabulated analytical data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The established biological potential of the thiourea scaffold suggests that this compound is a worthwhile candidate for further investigation in drug development programs, particularly in the context of oncology.
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- 9. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities [mdpi.com]
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